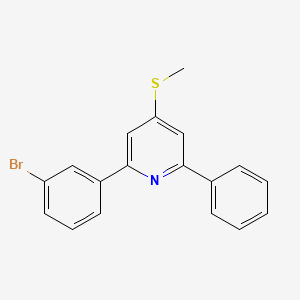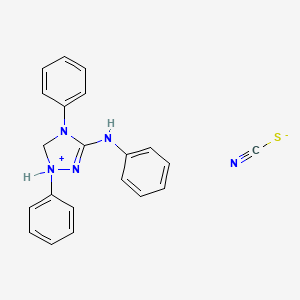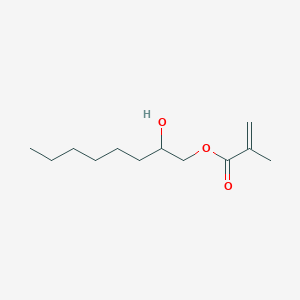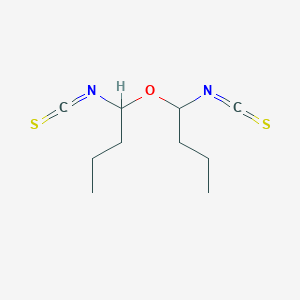![molecular formula C22H45N3O7 B14295472 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea CAS No. 113341-61-0](/img/structure/B14295472.png)
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by multiple propan-2-yloxymethyl groups attached to a central urea core, making it a subject of interest in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves several steps. One common method includes the reaction of N,N-diisopropylamine with carbon disulfide and sodium hydroxide to form a dithiocarbamate intermediate. This intermediate is then reacted with sodium chloroacetate to yield the final product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives or intermediates.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more propan-2-yloxymethyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea can be compared with other similar compounds such as:
1,3-Bis[tris(hydroxymethyl)methylamino]propane: Used as a buffer in molecular biology and has similar structural features.
2-[Bis(propan-2-yl)carbamothioyl]sulfanylacetic acid: Known for its cytotoxic and potential anticancer activities. The uniqueness of this compound lies in its multiple propan-2-yloxymethyl groups, which provide distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113341-61-0 |
|---|---|
Molekularformel |
C22H45N3O7 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
1-[bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea |
InChI |
InChI=1S/C22H45N3O7/c1-16(2)28-11-23(12-29-17(3)4)21(26)25(15-32-20(9)10)22(27)24(13-30-18(5)6)14-31-19(7)8/h16-20H,11-15H2,1-10H3 |
InChI-Schlüssel |
QHJAHTILNRTOMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCN(COC(C)C)C(=O)N(COC(C)C)C(=O)N(COC(C)C)COC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
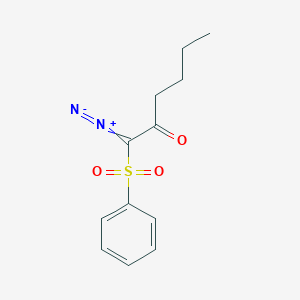
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
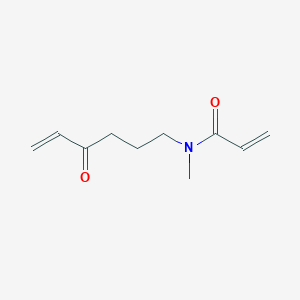

![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
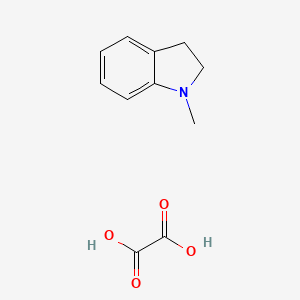
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)

